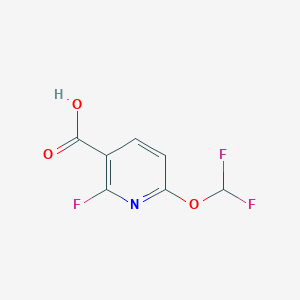
6-Difluoromethoxy-2-fluoronicotinic acid
Übersicht
Beschreibung
6-Difluoromethoxy-2-fluoronicotinic acid is a chemical compound with the molecular formula C7H4F3NO3. It is a derivative of nicotinic acid, where the hydrogen atoms are replaced by fluorine and difluoromethoxy groups.
Vorbereitungsmethoden
The synthesis of 6-Difluoromethoxy-2-fluoronicotinic acid typically involves multiple steps. One common method starts with 2,5-dibromopyridine as a raw material. In the presence of a catalyst, isopropyl magnesium chloride Grignard reagent is used for catalyst exchange, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate. This intermediate is then subjected to fluoridation to produce the desired compound . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
6-Difluoromethoxy-2-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Difluoromethoxy-2-fluoronicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 6-Difluoromethoxy-2-fluoronicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Difluoromethoxy-2-fluoronicotinic acid can be compared with other fluorinated nicotinic acid derivatives:
6-(Difluoromethoxy)nicotinic acid: Similar in structure but lacks the additional fluorine atom, which may result in different chemical and biological properties.
2-Difluoromethoxy-6-fluoronicotinic acid: Another closely related compound with slight variations in the positioning of fluorine atoms, affecting its reactivity and applications.
Difluoromethoxylated ketones: These compounds serve as building blocks for synthesizing various fluorinated heterocycles, offering alternative reactivities and modes of action.
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVDOPPIHXVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















